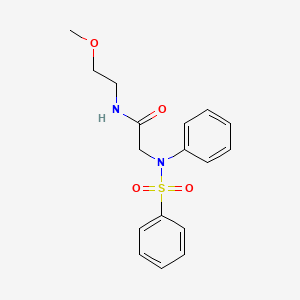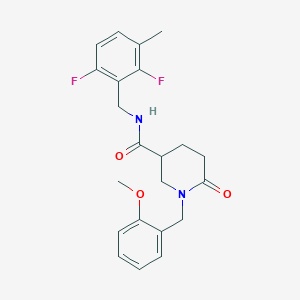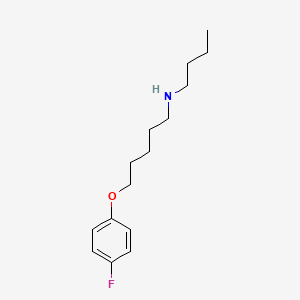![molecular formula C22H27NO4 B4931710 3-(3,4-dimethoxyphenyl)-N-[2-(2-propylphenoxy)ethyl]acrylamide](/img/structure/B4931710.png)
3-(3,4-dimethoxyphenyl)-N-[2-(2-propylphenoxy)ethyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-N-[2-(2-propylphenoxy)ethyl]acrylamide, also known as DPAEA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of acrylamides and has a molecular weight of 361.47 g/mol.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-[2-(2-propylphenoxy)ethyl]acrylamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also demonstrated neuroprotective effects and improved cognitive function in animal studies.
Mechanism of Action
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(2-propylphenoxy)ethyl]acrylamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It also modulates neurotransmitter levels in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, this compound has been shown to improve cognitive function, reduce oxidative stress, and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3,4-dimethoxyphenyl)-N-[2-(2-propylphenoxy)ethyl]acrylamide in lab experiments is its high potency and specificity towards certain targets. This makes it an ideal candidate for studying the mechanisms of action of various diseases and for developing new therapies. However, one of the limitations of using this compound is its potential toxicity, which requires careful dosing and monitoring.
Future Directions
There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-N-[2-(2-propylphenoxy)ethyl]acrylamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to develop new derivatives of this compound with improved potency and selectivity towards specific targets. Additionally, more studies are needed to understand the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
3-(3,4-dimethoxyphenyl)-N-[2-(2-propylphenoxy)ethyl]acrylamide can be synthesized by a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 2-bromo-1-propanol to yield 3,4-dimethoxyphenyl-2-bromo-1-propanol. This intermediate is then reacted with 2-(2-propylphenoxy)ethylamine in the presence of a base to yield this compound. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-propylphenoxy)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-4-7-18-8-5-6-9-19(18)27-15-14-23-22(24)13-11-17-10-12-20(25-2)21(16-17)26-3/h5-6,8-13,16H,4,7,14-15H2,1-3H3,(H,23,24)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYPBMMMQHALID-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCCNC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=CC=C1OCCNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B4931638.png)

![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)
![N~2~-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-leucinamide](/img/structure/B4931659.png)


![5-{[(2-fluorophenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931684.png)


![N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4931697.png)
![N,N'-{sulfonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-4,1-phenylene]}diacetamide](/img/structure/B4931707.png)
![4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]piperidine](/img/structure/B4931711.png)

